molecular formula C14H17NO6 B2817581 3-Methoxy-4-[2-(morpholin-4-yl)-2-oxoethoxy]benzoic acid CAS No. 522624-59-5

3-Methoxy-4-[2-(morpholin-4-yl)-2-oxoethoxy]benzoic acid

Cat. No.: B2817581
CAS No.: 522624-59-5
M. Wt: 295.291
InChI Key: GKPUCROOEMQHEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methoxy-4-[2-(morpholin-4-yl)-2-oxoethoxy]benzoic acid is a chemical compound with the molecular formula C14H17NO6 and a molecular weight of 295.29 g/mol . It is known for its unique structure, which includes a morpholine ring and a benzoic acid moiety linked through an oxoethoxy bridge. This compound is used in various scientific research applications due to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-4-[2-(morpholin-4-yl)-2-oxoethoxy]benzoic acid typically involves the reaction of 3-methoxy-4-hydroxybenzoic acid with 2-chloro-N-(morpholin-4-yl)acetamide under basic conditions. The reaction proceeds through nucleophilic substitution, where the hydroxyl group of the benzoic acid attacks the chloroacetamide, forming the oxoethoxy linkage .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-4-[2-(morpholin-4-yl)-2-oxoethoxy]benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-Methoxy-4-[2-(morpholin-4-yl)-2-oxoethoxy]benzoic acid is utilized in several scientific research fields:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic applications, such as anti-inflammatory and anticancer properties.

    Industry: Employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Methoxy-4-[2-(morpholin-4-yl)-2-oxoethoxy]benzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to active sites, inhibiting enzyme activity or modulating receptor function. The oxoethoxy linkage and morpholine ring play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 3-Methoxy-4-[2-(morpholin-4-yl)ethoxy]benzoic acid
  • 4-Methoxy-3-[2-(morpholin-4-yl)ethoxy]benzoic acid methyl ester
  • 4-(2-Morpholin-4-yl-ethoxy)benzoic acid

Uniqueness

3-Methoxy-4-[2-(morpholin-4-yl)-2-oxoethoxy]benzoic acid is unique due to its oxoethoxy linkage, which imparts distinct chemical and biological properties. This linkage differentiates it from other similar compounds that may have different functional groups or linkages, affecting their reactivity and applications .

Properties

IUPAC Name

3-methoxy-4-(2-morpholin-4-yl-2-oxoethoxy)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO6/c1-19-12-8-10(14(17)18)2-3-11(12)21-9-13(16)15-4-6-20-7-5-15/h2-3,8H,4-7,9H2,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKPUCROOEMQHEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)O)OCC(=O)N2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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